Cas no 127939-17-7 (Aureobasidin B (9CI))

Aureobasidin B (9CI) structure
Productnaam:Aureobasidin B (9CI)
Aureobasidin B (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Aureobasidin B (9CI)
- LogP
- 3,6-dibenzyl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18,24-bis(2-methylpropyl)-9,12,21-tri(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-no
- Aureobasidin A, 1-(N-(2-hydroxy-3-methyl-1-oxobutyl)-N-methyl-L-valine)-, (R)-
- Aureobasidin B
- Antibiotic R 106IIa
- 127939-17-7
- (R)-1-(N-(2-Hydroxy-3-methyl-1-oxobutyl)-N-methyl-L-valine)aureobasidin A
-
- Inchi: InChI=1S/C59H90N8O11/c1-34(2)30-41-54(72)64(14)46(36(5)6)51(69)61-42(31-35(3)4)55(73)66(16)49(59(11,12)77)58(76)78-48(38(9)10)57(75)65(15)47(37(7)8)52(70)62-43(32-39-24-19-17-20-25-39)53(71)63(13)45(33-40-26-21-18-22-27-40)56(74)67-29-23-28-44(67)50(68)60-41/h17-22,24-27,34-38,41-49,77H,23,28-33H2,1-16H3,(H,60,68)(H,61,69)(H,62,70)
- InChI-sleutel: YIJMITSCVGVDJX-UHFFFAOYSA-N
- LACHT: CC(CC1NC(=O)C2CCCN2C(=O)C(CC2C=CC=CC=2)N(C)C(=O)C(CC2C=CC=CC=2)NC(=O)C(C(C)C)N(C)C(=O)C(C(C)C)OC(=O)C(C(O)(C)C)N(C)C(=O)C(CC(C)C)NC(=O)C(C(C)C)N(C)C1=O)C
Berekende eigenschappen
- Exacte massa: 1086.6734
- Monoisotopische massa: 1086.67290572g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 78
- Aantal draaibare bindingen: 12
- Complexiteit: 2080
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 9
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 8.2
- Topologisch pooloppervlak: 235Ų
Experimentele eigenschappen
- PSA: 235.38
Aureobasidin B (9CI) Gerelateerde literatuur
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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